molecular formula C5H4Cl3N3 B1602835 3,5,6-Trichloropyridine-2,4-diamine CAS No. 725208-26-4

3,5,6-Trichloropyridine-2,4-diamine

Cat. No.: B1602835
CAS No.: 725208-26-4
M. Wt: 212.46 g/mol
InChI Key: FGIUJKXQIISHOO-UHFFFAOYSA-N
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Description

3,5,6-Trichloropyridine-2,4-diamine (CAS: 725208-26-4) is a halogenated pyridine derivative with three chlorine atoms and two amine groups substituted at positions 2,2. Its molecular formula is C₅H₃Cl₃N₂, and molecular weight is 213.46 g/mol. This compound is notable for its role as a degradation product of chlorpyrifos, an organophosphate insecticide, where it forms via hydrolysis of the parent compound . Structurally, the chlorine atoms at positions 3,5,6 and amine groups at 2,4 confer distinct electronic and steric properties, influencing its solubility, reactivity, and applications in agrochemical and materials science research .

Properties

IUPAC Name

3,5,6-trichloropyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl3N3/c6-1-3(9)2(7)5(10)11-4(1)8/h(H4,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGIUJKXQIISHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=NC(=C1Cl)Cl)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60593685
Record name 3,5,6-Trichloropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

725208-26-4
Record name 3,5,6-Trichloropyridine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60593685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5,6-Trichloropyridine-2,4-diamine typically involves the chlorination of pyridine derivatives. One common method includes the reaction of 2,4-diaminopyridine with chlorine gas under controlled conditions to introduce chlorine atoms at the 3, 5, and 6 positions . Another approach involves the use of pentachloropyridine as a starting material, which undergoes nucleophilic substitution reactions to introduce amino groups at the 2 and 4 positions .

Industrial Production Methods

Industrial production of this compound often employs large-scale chlorination processes. These processes are carried out in reactors equipped with temperature and pressure control systems to ensure the efficient and safe introduction of chlorine atoms. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3,5,6-Trichloropyridine-2,4-diamine involves its interaction with specific molecular targets. The compound’s chlorine atoms and amino groups enable it to form strong interactions with enzymes and receptors, potentially inhibiting their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
3,5,6-Trichloropyridine-2,4-diamine 725208-26-4 Cl (3,5,6); NH₂ (2,4) 213.46 Pesticide degradation product
3,4,5,6-Tetrachloropyridin-2-amine 51501-52-1 Cl (3,4,5,6); NH₂ (2) 231.89 Higher chlorination reduces solubility; used in polymer crosslinking
5,6-Dichloropyridine-2,3-diamine 97941-89-4 Cl (5,6); NH₂ (2,3) 194.04 Enhanced nucleophilicity due to adjacent amines; precursor for heterocyclic synthesis
3,5,6-Trichloro-2-pyridinol (TCP) 6515-38-4 Cl (3,5,6); OH (2) 198.44 Solubility: 0.22 g/L at 26.7°C; major metabolite of chlorpyrifos
4-Amino-2,3,5-trichloropyridine 28443-69-8 Cl (2,3,5); NH₂ (4) 197.45 Limited solubility in water; used in pharmaceutical intermediates

Physicochemical Properties

  • In contrast, TCP (3,5,6-Trichloro-2-pyridinol) has a solubility of 0.22 g/L at 26.7°C . Tetrachlorinated analogs (e.g., 3,4,5,6-Tetrachloropyridin-2-amine) show even lower solubility due to increased halogen content .
  • Thermal Stability :

    • Pyridine derivatives with multiple chlorine atoms (e.g., 2,3,5-Trichloropyridine) exhibit high melting points (~46–50°C) and stability under thermal stress, making them suitable for high-temperature industrial processes .

Biological Activity

3,5,6-Trichloropyridine-2,4-diamine is a halogenated pyridine derivative that has garnered attention for its diverse biological activities and potential therapeutic applications. This compound features a unique structure characterized by three chlorine substituents and two amino groups, which contribute to its chemical reactivity and biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C5_5H4_4Cl3_3N3_3, with a molecular weight of approximately 210.5 g/mol. The structural arrangement allows for various interactions with biological macromolecules, which is crucial for its biological activity.

Property Value
Molecular FormulaC5_5H4_4Cl3_3N3_3
Molecular Weight210.5 g/mol
Chemical ClassHalogenated Pyridine
Functional GroupsAmino (-NH2_2), Chlorine (-Cl)

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The amino groups facilitate hydrogen bonding with proteins and nucleic acids, while the electron-withdrawing chlorine atoms enhance the electrophilicity of the molecule. This allows for potential interactions with enzymes and receptors within cells.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anticancer Activity : Studies have shown that pyridine derivatives can exhibit antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytostatic effects in submicromolar concentrations.
  • Antimicrobial Properties : The compound has been identified as having potential antimicrobial activity against various pathogens. The presence of chlorine substituents may enhance its ability to penetrate microbial cell membranes.
  • Enzyme Inhibition : There is evidence suggesting that this compound can act as an inhibitor for certain enzymes involved in metabolic pathways, which could be leveraged for therapeutic purposes.

Case Studies and Research Findings

  • Antiproliferative Effects : A study explored the antiproliferative effects of various pyridine derivatives on human cancer cell lines. Compounds structurally related to this compound showed IC50 values in the nanomolar range, indicating potent activity against cancer cells .
  • Antimicrobial Activity : Another research highlighted the antimicrobial efficacy of halogenated pyridine derivatives. The study found that compounds like this compound exhibited significant inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Interaction Studies : Research conducted on enzyme inhibition revealed that this compound could inhibit specific enzymes involved in nucleotide synthesis. This inhibition could lead to reduced proliferation of cancer cells by disrupting their metabolic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5,6-Trichloropyridine-2,4-diamine
Reactant of Route 2
3,5,6-Trichloropyridine-2,4-diamine

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